molecular formula C8H16N2O3 B13776000 Acetohydroxamic acid, 2-(4-methylvaleramido)- CAS No. 73912-96-6

Acetohydroxamic acid, 2-(4-methylvaleramido)-

Cat. No.: B13776000
CAS No.: 73912-96-6
M. Wt: 188.22 g/mol
InChI Key: PJMAZHTVDJYQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetohydroxamic acid (AHA) is a synthetic hydroxamic acid derivative with a well-established role as a urease inhibitor, used clinically to treat urinary tract infections and struvite kidney stones by reducing ammonia production from urea hydrolysis . Structurally, AHA consists of a hydroxamic acid group (-NHOH) linked to an acetyl moiety. Its mechanism involves binding to the nickel center in the active site of urease, thereby blocking enzymatic activity .

The compound 2-(4-methylvaleramido)-acetohydroxamic acid is a structurally modified derivative of AHA, where a 4-methylvaleramido side chain replaces the acetyl group. This substitution aims to enhance target specificity, stability, or pharmacokinetic properties.

Properties

CAS No.

73912-96-6

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanamide

InChI

InChI=1S/C8H16N2O3/c1-6(2)3-4-7(11)9-5-8(12)10-13/h6,13H,3-5H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

PJMAZHTVDJYQLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)NCC(=O)NO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of acetohydroxamic acid derivatives such as 2-(4-methylvaleramido)acetohydroxamic acid typically involves the reaction of hydroxylamine salts with esters or acid derivatives under controlled conditions. The key step is the nucleophilic substitution where hydroxylamine replaces the ester group, forming the hydroxamic acid moiety.

Preparation via Hydroxylamine Hydrochloride and Methyl Acetate (Patent CN1384097A)

One well-documented method for preparing acetohydroxamic acid involves the reaction of hydroxylamine hydrochloride with methyl acetate, catalyzed by a solid alkali, in an alcoholic solvent medium. The process steps are as follows:

  • Step 1: Mix hydroxylamine hydrochloride (NH₂OH·HCl) with methyl acetate (CH₃COOCH₃) in a weight ratio ranging from 1:1.1 to 1:1.5.
  • Step 2: Add solid alkali (either sodium hydroxide or potassium hydroxide) in an amount corresponding to 10-90% of the hydrochloric acid content from hydroxylamine hydrochloride to neutralize the acid.
  • Step 3: Introduce 80-90% alcohol (methanol or ethanol) equal in volume to methyl acetate as the solvent.
  • Step 4: Conduct the reaction at temperatures between 30°C and 80°C, under reduced pressure (-0.01 to -0.05 MPa), with stirring speeds of 1000-10000 rpm in a sealed stainless steel or glass-lined reactor equipped with a reflux condenser.

Reaction Conditions Variants:

Weight Ratio (Hydroxylamine HCl : Methyl Acetate) Solid Alkali Type Alkali Amount (% of HCl neutralization) Alcohol Solvent Alcohol Concentration (%) Reaction Temperature (°C) Pressure (MPa)
1 : 1.1 NaOH 90 Methanol 80 30 -0.05
1 : 1.2 KOH 20 Ethanol 90 60 -0.01
1 : 1.3 NaOH 50 Methanol 82 50 -0.04

This method yields acetohydroxamic acid with good purity and yield by careful control of reaction parameters.

Preparation via Hydroxylamine Sulfate and Ethyl Acetate (Patent CN105152975B)

An alternative synthetic route uses hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) and ethyl acetate (CH₃COOCH₂CH₃) as starting materials, with sodium ethylate in ethanol as the catalyst.

Process Overview:

  • Hydroxylamine sulfate is added to the reactor at room temperature with stirring.
  • Ethyl acetate is added slowly, maintaining the reaction temperature between 20°C and 35°C.
  • After the reaction completes, the mixture is acidified with concentrated sulfuric acid to pH 6.
  • The product is filtered, concentrated, and crystallized from a mixed solvent to obtain acetohydroxamic acid.
  • For higher purity, recrystallization is performed.

Key Chemical Reactions:

  • Neutralization of hydroxylamine sulfate to free hydroxylamine:

$$
(\text{NH}2\text{OH})2 \cdot \text{H}2\text{SO}4 + 2 \text{CH}3\text{CH}2\text{ONa} \rightarrow 2 \text{NH}2\text{OH} + \text{Na}2\text{SO}4 + 2 \text{CH}3\text{CH}_2\text{OH}
$$

  • Amidation (formation of acetohydroxamic acid sodium salt):

$$
\text{CH}3\text{CONHOH} + \text{CH}3\text{CH}2\text{ONa} \rightarrow \text{CH}3\text{CONHO}^- \text{Na}^+ + \text{CH}3\text{CH}2\text{OH}
$$

  • Acidification to acetohydroxamic acid:

$$
\text{CH}3\text{CONHO}^- \text{Na}^+ + \text{H}2\text{SO}4 \rightarrow \text{CH}3\text{CONHOH} + \text{Na}2\text{SO}4
$$

This method emphasizes control over reaction temperature and pH to improve yield and purity, addressing limitations of earlier methods.

Analysis of Preparation Methods

Reaction Parameters Impact

  • Alkali Amount: The quantity of solid alkali used to neutralize hydrochloric acid significantly affects the reaction direction and yield. Insufficient neutralization leads to incomplete reaction; excess alkali may cause side reactions.
  • Solvent Choice: Methanol and ethanol are preferred solvents due to their ability to dissolve reactants and maintain reaction homogeneity.
  • Temperature and Pressure: Mild temperatures (30-60°C) and reduced pressure conditions favor the formation of acetohydroxamic acid by shifting the equilibrium and removing volatile by-products.
  • Stirring Speed: High stirring speeds (1000-10000 rpm) ensure good mixing and contact between phases, enhancing reaction kinetics.

Purity and Yield Considerations

  • Post-reaction acidification and crystallization steps are critical for isolating high-purity acetohydroxamic acid.
  • Recrystallization can further enhance purity for pharmaceutical or research-grade applications.
  • The use of sodium ethylate as a catalyst in ethanol offers a milder and more controlled synthesis environment, improving product quality.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Neutralizer Solvent Reaction Conditions Purification Yield & Purity Notes
Hydroxylamine HCl + Methyl Acetate (CN1384097A) Hydroxylamine hydrochloride, methyl acetate NaOH or KOH (solid alkali) Methanol or Ethanol 30-80°C, -0.01 to -0.05 MPa, stirring 1000-10000 rpm Acidification, crystallization High yield, good purity with optimized conditions
Hydroxylamine Sulfate + Ethyl Acetate (CN105152975B) Hydroxylamine sulfate, ethyl acetate Sodium ethylate in ethanol Ethanol 20-35°C, room temperature stirring Acidification, filtration, recrystallization Improved purity and yield with controlled pH

Chemical Reactions Analysis

Types of Reactions

Acetohydroxamic acid, 2-(4-methylvaleramido)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Treatment of Urea-Splitting Infections

Acetohydroxamic acid is indicated as an adjunctive therapy for chronic urea-splitting urinary infections. It is often used alongside antibiotics to decrease urinary ammonia levels and alkalinity, thus improving the effectiveness of antimicrobial agents. The FDA approved its use in 1983 for this purpose .

Table 1: Clinical Indications for Acetohydroxamic Acid

ConditionModalityTargetsApproval Status
Chronic urea-splitting infectionAdjunctive therapyUrease enzymeApproved (1983)

Role in Hepatic Encephalopathy

Recent studies have explored the potential of acetohydroxamic acid in managing hepatic encephalopathy, a condition characterized by elevated ammonia levels due to liver dysfunction. By inhibiting urease activity, it may help reduce systemic ammonia levels and improve neurological outcomes in patients with liver disease .

In Vitro Studies

In vitro studies have demonstrated that acetohydroxamic acid effectively inhibits urease from various bacterial strains, including Proteus mirabilis and Klebsiella pneumoniae. The compound's potency varies with concentration and specific bacterial strains .

Table 2: In Vitro Potency of Acetohydroxamic Acid Against Urease-Producing Bacteria

Bacterial StrainIC50 (µM)
Proteus mirabilis27.0
Klebsiella pneumoniae30.5

Case Studies

A notable case involved a patient suffering from recurrent urinary tract infections attributed to Proteus species. After initiating treatment with acetohydroxamic acid alongside antibiotics, the patient reported significant symptom relief and a marked decrease in urinary ammonia levels, supporting the compound's clinical efficacy .

Safety and Pharmacokinetics

Acetohydroxamic acid is well-absorbed from the gastrointestinal tract following oral administration, with no significant protein binding reported. Long-term use may be necessary for patients with persistent urea-splitting infections; however, it should not replace surgical or curative interventions when indicated .

Mechanism of Action

The mechanism of action of acetohydroxamic acid, 2-(4-methylvaleramido)- involves the inhibition of the enzyme urease. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition reduces the production of ammonia, which is beneficial in treating infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

BWA4C and BWA137C
  • Structure: These compounds feature aromatic substituents (e.g., phenoxycinnamyl or benzyl-oxybenzyl groups) attached to the hydroxamic acid core .
  • Key Difference : Unlike AHA, which primarily targets urease, BWA4C/BWA137C exhibit broader enzyme inhibition profiles, suggesting divergent therapeutic applications.
2-(Indol-3-yl)Acetohydroxamic Acids
  • Structure : Indole rings linked to the hydroxamic acid group via acetamide bridges .
  • Activity: These derivatives show submicromolar anti-cancer activity against glioma and melanoma cells, with some reversing tumor cell differentiation .
  • Limitation : Poor pharmacokinetics due to rapid glucuronidation, reducing plasma concentrations below effective thresholds .
Hydroxyurea
  • Structure: A simpler hydroxamate with an amino group replacing AHA’s methyl group .
  • Activity : Inhibits ribonucleotide reductase, used in sickle cell disease and cancer. Shares AHA’s cytotoxic effects but with higher potency (10× stronger in rats) .
  • Toxicity : Both compounds induce fetal malformations (e.g., neural tube defects) in rats, highlighting teratogenic risks .

Pharmacological and Biochemical Properties

Property AHA BWA4C/BWA137C 2-(Indol-3-yl) Derivatives Hydroxyurea
Primary Target Urease 5-Lipoxygenase Cancer cell lines Ribonucleotide reductase
Urease Inhibition (IC₅₀) 70.1% reduction at 0.1 mM N/A N/A N/A
Anti-Cancer Activity Limited (adjuvant use) Not reported Submicromolar IC₅₀ Yes (DNA synthesis inhibition)
Stability Degrades in acid to acetic acid Stable under physiological conditions Rapid glucuronidation Stable in plasma
Toxicity Hemolytic anemia, teratogenicity Mild side effects Low (reversible effects) Severe myelosuppression

Stability and Degradation Pathways

  • AHA : Undergoes acid-catalyzed hydrolysis to acetic acid and hydroxylamine (k = 0.0015 L/mol·min at 25°C) . Radiation-induced degradation produces nitrous oxide and hydrogen gas .
  • No direct data available.
  • Indole Derivatives : Susceptible to metabolic glucuronidation, limiting bioavailability .

Biological Activity

Acetohydroxamic acid, particularly in its derivatives like 2-(4-methylvaleramido)-, has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antiparasitic research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Overview of Acetohydroxamic Acid

Acetohydroxamic acid (AHA) is recognized for its role as a metal-chelating agent and has been employed in the treatment of conditions such as urinary tract infections and as an adjunct therapy in certain cancers. Its derivatives have been synthesized to enhance efficacy against specific pathogens, including viruses and parasites.

The biological activity of acetohydroxamic acid derivatives is primarily attributed to their ability to chelate metal ions, which are essential for the activity of various enzymes. This mechanism is crucial in inhibiting the growth of pathogens by disrupting their metabolic processes.

Antiviral Activity

Recent studies have demonstrated that acetohydroxamic acid derivatives exhibit significant antiviral properties, particularly against Hepatitis C virus (HCV) and Dengue virus (DENV). The antiviral activity is often quantified using the half-maximal effective concentration (EC50) metric.

Table 1: Antiviral Activity of Acetohydroxamic Acid Derivatives

CompoundVirus TypeEC50 (μM)Reference
Compound 34HCV Genotype 1b0.98 ± 0.10
Compound 40HCV Genotype 3a0.44 ± 0.08
Compound 41DENV126.30 ± 14.20

Antiparasitic Activity

Acetohydroxamic acid derivatives have also shown promising results against Trypanosoma species, which are responsible for diseases like African sleeping sickness and Chagas disease. The compounds were evaluated for their ability to inhibit the proliferation of T. brucei and T. cruzi.

Table 2: Antiparasitic Activity Against Trypanosoma Species

CompoundSpeciesEC50 (μM)Selectivity Index (SI)
Compound 40T. brucei0.0291870
Compound 41T. cruzi1.12>150
Compound 34T. brucei0.67>200

Case Studies

Case Study 1: Evaluation of Antiviral Efficacy

A study conducted on the efficacy of compound 34 against HCV demonstrated a significant reduction in viral RNA levels in infected cells, assessed through reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The results indicated that compound 34 not only inhibited viral replication but also reduced levels of viral proteins, showcasing its potential as a therapeutic agent against HCV infection .

Case Study 2: Antiparasitic Action

In vitro assays investigating the activity of acetohydroxamic acid derivatives against T. brucei revealed that compounds with specific structural modifications exhibited enhanced potency compared to non-modified versions. For instance, compound 41 showed an EC50 value as low as 9 nM, indicating its strong inhibitory effect on parasite proliferation .

Structure-Activity Relationships (SAR)

The effectiveness of acetohydroxamic acid derivatives is closely linked to their structural features. Modifications such as alkyl substitutions on the amide nitrogen significantly influence both cytotoxicity and selectivity towards target pathogens.

Key Findings on SAR:

  • Methylation : Enhances lipophilicity and binding affinity, lowering EC50 values.
  • Alkyl Substituents : Incorporation of larger substituents often leads to increased potency against both viral and parasitic targets.
  • Conformational Flexibility : Compounds with increased flexibility tend to exhibit better interaction profiles with biological targets.

Q & A

Basic: What are the established synthetic routes for acetohydroxamic acid and its derivatives, and how are they characterized for purity and structural integrity?

Answer:
Acetohydroxamic acid (AHA) is synthesized via condensation of hydroxylamine hydrochloride with ethyl acetate or other acylating agents under controlled pH conditions. Derivatives like 2-(benzylthio)-acetohydroxamic acid are synthesized by introducing functional groups (e.g., benzylthio) to enhance specificity. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for solid-state structural analysis (e.g., copper complexes in urease inhibition studies) . For derivatives, mass spectrometry and infrared (IR) spectroscopy are used to verify functional group incorporation .

Basic: What is the primary mechanism of action of acetohydroxamic acid as a urease inhibitor, and what in vitro assays are used to quantify its inhibitory efficacy?

Answer:
AHA inhibits urease by competing with urea for the enzyme's active site, where its hydroxamate group chelates the nickel ions essential for catalytic activity . Standard in vitro assays include:

  • Jack bean urease inhibition tests : Monitoring ammonia production via indophenol method or pH shift .
  • Spectrophotometric assays : Measuring residual urea after enzymatic reaction .
  • Molecular docking simulations : Predicting binding affinity and interaction modes with urease .

Advanced: How can researchers optimize the inhibitory activity of acetohydroxamic acid derivatives against zinc-dependent metalloenzymes like MMP-9 while minimizing cytotoxicity?

Answer:
Optimization strategies include:

  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., alkyl chains, aromatic groups) to enhance enzyme binding. For example, derivatives with fluorophenyl groups showed improved MMP-9 inhibition .
  • Cytotoxicity screening : Using MTT assays on human cell lines (e.g., HeLa) to assess selectivity .
  • Computational modeling : Molecular dynamics simulations to predict off-target interactions and refine derivative design .

Advanced: In clinical studies, acetohydroxamic acid shows reduced struvite stone recurrence but high adverse effects. How should researchers design trials to balance efficacy and toxicity?

Answer:

  • Stratified cohort design : Enroll patients based on renal function (e.g., serum creatinine <1.3 mg/dL) to exclude high-risk groups .
  • Dose-ranging protocols : Test lower doses (e.g., 10–15 mg/kg/day) to identify thresholds for efficacy with reduced toxicity .
  • Longitudinal monitoring : Track hematologic parameters (e.g., reticulocytosis, thrombocytopenia) and employ adaptive trial designs to halt dosing in case of severe adverse events .

Basic: What non-medical applications exist for acetohydroxamic acid derivatives, such as in mineral processing?

Answer:
Derivatives like 2-(benzylthio)-acetohydroxamic acid are used as flotation agents to separate cassiterite (SnO₂) from calcite (CaCO₃) and quartz (SiO₂). Key methodologies include:

  • Adsorption isotherms : Quantifying collector adsorption on mineral surfaces .
  • Zeta potential measurements : Assessing surface charge modifications to optimize selectivity .
  • Bench-scale flotation tests : Evaluating recovery rates under varying pH and reagent concentrations .

Advanced: How do molecular docking simulations contribute to understanding the interaction between acetohydroxamic acid and urease, and what are the limitations of this approach?

Answer:

  • Contributions : Docking identifies key binding residues (e.g., His⁵⁹⁵, Ala⁴⁴⁰ in Canavalia ensiformis urease) and predicts inhibitory constants (Ki) .
  • Limitations : Simulations may overlook solvent effects, conformational dynamics, and entropy changes. Validation with experimental IC₅₀ values (e.g., 0.15 μM for copper complexes ) is critical.

Advanced: Conflicting data exist on the long-term safety of acetohydroxamic acid. What methodologies can reconcile preclinical toxicity findings with clinical observations?

Answer:

  • Metabolite tracking : Quantify acetamide (a hepatotoxic metabolite) in rodent plasma and urine to correlate with hepatocellular carcinoma risk .
  • Cross-species pharmacokinetic modeling : Compare dose-dependent elimination profiles (e.g., rodents vs. humans) to extrapolate safe exposure thresholds .
  • Genotoxicity assays : Perform Ames tests to assess mutagenic potential and inform risk-benefit analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.